Spiro[2.3]hexan-4-amine hydrochloride
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Overview
Description
Spiro[2.3]hexan-4-amine hydrochloride is a chemical compound characterized by a unique spirocyclic structure. The spirocyclic framework consists of a cyclopropane ring fused to a cyclohexane ring, with an amine group attached to the fourth carbon of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexan-4-amine hydrochloride typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while nucleophilic substitution can produce a wide range of substituted amines .
Scientific Research Applications
Spiro[2.3]hexan-4-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of spiro[2.3]hexan-4-amine hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the spirocyclic structure. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[2.3]hexan-4-amine hydrochloride include other spirocyclic amines, such as spiro[2.4]heptan-4-amine and spiro[3.3]heptan-4-amine .
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic amines. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
spiro[2.3]hexan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-5-1-2-6(5)3-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBHOKRYKIVSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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